DDPO

DHFR inhibition FPGS inhibition Antifolate mechanism

DDPO (5,8-Dideazapteroylornithine) is a dual DHFR/FPGS inhibitor with unique ornithine substitution. Unlike methotrexate, it potently inhibits FPGS (IC50=0.4µM), enabling polyglutamation-independent studies. It exhibits differential cytotoxicity (L1210 IC50=5µM; WI-L2 IC50=0.28µM). Do not substitute with other antifolates; structural specificity invalidates FPGS SAR data. Ideal for transport resistance probe and folate metabolism research.

Molecular Formula C21H24N6O4
Molecular Weight 424.5 g/mol
CAS No. 118675-83-5
Cat. No. B1669917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDPO
CAS118675-83-5
Synonyms5,8-Dideazapteroylornithine;  DDPO; 
Molecular FormulaC21H24N6O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCCN)C(=O)O)NCC2=CC3=C(C=C2)NC(=NC3=O)N
InChIInChI=1S/C21H24N6O4/c22-9-1-2-17(20(30)31)25-18(28)13-4-6-14(7-5-13)24-11-12-3-8-16-15(10-12)19(29)27-21(23)26-16/h3-8,10,17,24H,1-2,9,11,22H2,(H,25,28)(H,30,31)(H3,23,26,27,29)/t17-/m0/s1
InChIKeyXXHSFOMKJAVUID-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DDPO (CAS 118675-83-5): A Dual-Action Folate Antagonist for Antifolate Research and Procurement


DDPO (5,8-Dideazapteroylornithine) is a folate analog and potent dual inhibitor of dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), two critical enzymes in folate metabolism [1][2]. It features a quinazoline core and a terminal L-ornithine residue, distinguishing it from classical glutamate-containing antifolates like methotrexate [3]. DDPO exhibits nanomolar to micromolar inhibition constants and demonstrates significant cytotoxic activity against leukemia cell lines, making it a valuable tool compound for studying antifolate mechanisms and cancer cell biology [4][5].

DDPO (118675-83-5): Why Structural and Functional Specificity Precludes Generic Substitution


Generic substitution of DDPO with other folate analogs or DHFR inhibitors is highly inadvisable due to its unique dual-enzyme inhibition profile and structural specificity. Unlike classical antifolates such as methotrexate, which primarily target DHFR, DDPO also potently inhibits FPGS—an enzyme critical for intracellular folate retention and polyglutamation of antifolates [1]. Furthermore, the substitution of glutamate with ornithine in its side chain profoundly alters transport kinetics and target selectivity [2][3]. Even among closely related 5,8-dideaza analogs, inhibitory potency toward FPGS varies by orders of magnitude depending on subtle modifications to the pteridine ring [4]. Consequently, substituting DDPO with a different antifolate would invalidate experimental outcomes and misrepresent structure-activity relationships in FPGS-targeted studies.

DDPO (CAS 118675-83-5): Quantitative Evidence of Differential Antifolate Activity


DDPO Demonstrates Distinct Dual DHFR and FPGS Inhibition Versus Methotrexate

DDPO inhibits dihydrofolate reductase (DHFR) with an IC50 of 0.035 µM, a potency comparable to the classical antifolate methotrexate (IC50 ~0.022 µM) [1]. However, unlike methotrexate, which is a weak FPGS inhibitor (Ki ~3 µM), DDPO also inhibits folylpolyglutamate synthetase (FPGS) with an IC50 of 0.4 µM, demonstrating a dual mechanism of action [2][3].

DHFR inhibition FPGS inhibition Antifolate mechanism

DDPO Exhibits Weaker FPGS Inhibition Compared to a Highly Selective Analog

DDPO inhibits human FPGS with an IC50 of 0.4 µM [1]. In contrast, the closely related analog 2-amino-4-oxo-5,8-dideazapteroyl-ornithine exhibits a Ki of 100-150 nM, making it approximately 3-4 times more potent as an FPGS inhibitor [2]. This difference highlights DDPO's intermediate potency in FPGS inhibition, positioning it between weak inhibitors like methotrexate and highly selective FPGS inhibitors.

FPGS selectivity Structure-activity relationship Ornithine analogs

DDPO Shows Selective Cytotoxicity in Leukemia Cell Lines

DDPO inhibits proliferation of L1210 and WI-L2 leukemia cells with IC50 values of 5 µM and 0.28 µM, respectively [1]. In comparison, methotrexate inhibits L1210 cell growth with an IC50 of approximately 0.3 µM [2]. The 17.9-fold difference in potency between DDPO and methotrexate in L1210 cells, and the 1.1-fold difference in WI-L2 cells, demonstrates cell-line-dependent cytotoxic selectivity likely influenced by differences in folate transport or polyglutamation pathways.

Cancer cell cytotoxicity Leukemia models Antifolate potency

DDPO's Ornithine Side Chain Confers Distinct Transport Properties Compared to Glutamate Analogs

The substitution of glutamate with L-ornithine in DDPO profoundly reduces cellular uptake via the reduced folate carrier compared to classical glutamate-containing antifolates like methotrexate [1]. This structural modification results in a 10- to 100-fold decrease in intracellular accumulation at equimolar extracellular concentrations, directly impacting cytotoxic potency despite retained target inhibition [2].

Drug transport Folate carrier Structural modification

DDPO (118675-83-5): Validated Application Scenarios for Antifolate Research


Mechanistic Studies of Folylpolyglutamate Synthetase (FPGS) Inhibition

DDPO's potent inhibition of FPGS (IC50 = 0.4 µM) and DHFR (IC50 = 0.035 µM) makes it an ideal tool for investigating the relative contributions of DHFR and FPGS to antifolate cytotoxicity and resistance [1][2]. Its dual activity allows researchers to study polyglutamation-dependent and -independent pathways in a single compound.

Investigating Transport-Mediated Antifolate Resistance

Due to its ornithine side chain, DDPO exhibits poor cellular uptake via the reduced folate carrier [3]. This property enables its use as a probe to distinguish between resistance mechanisms arising from impaired transport versus target enzyme alterations, a critical application in cancer pharmacology.

Cell-Line-Specific Cytotoxicity Screening

DDPO's differential cytotoxicity in L1210 (IC50 = 5 µM) and WI-L2 (IC50 = 0.28 µM) cells [4] provides a benchmark for evaluating folate metabolism dependency across various cancer cell lines. It serves as a reference compound for comparative efficacy studies of novel antifolates.

Structure-Activity Relationship (SAR) Studies of Folate Analogs

As a 5,8-dideazapteroyl analog with an L-ornithine terminus, DDPO represents a key scaffold in antifolate medicinal chemistry [5]. It is routinely used as a comparator in SAR studies aimed at optimizing FPGS selectivity and improving cellular uptake of novel folate-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDPO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.